Glutathionsulfonsäure

Übersicht

Beschreibung

Hupehenin ist ein bioaktives Isosteroidalalkaloid, das hauptsächlich in den Zwiebeln von Fritillaria hupehensis, einer mehrjährigen Pflanze der Familie der Liliengewächse, vorkommt. Diese Verbindung wurde in der traditionellen chinesischen Medizin aufgrund ihrer hustenstillenden und schleimlösenden Eigenschaften verwendet .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Hupehenin kann durch verschiedene chemische Prozesse synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion von Gesamtalkaloiden aus Fritillaria hupehensis unter Verwendung der Umkehrphasen-Hochdruckflüssigkeitschromatographie (HPLC) mit Verdampfungslichtstreuungsdetektion (ELSD) . Die mobile Phase besteht typischerweise aus Methanol, Wasser und Chloroform .

Industrielle Produktionsmethoden

Die industrielle Produktion von Hupehenin beinhaltet oft die großtechnische Extraktion aus Fritillaria hupehensis-Zwiebeln. Die Zwiebeln werden zu bestimmten Wachstumsstadien geerntet, um den Ertrag an Hupehenin und anderen steroidalalkaloiden zu maximieren .

Wissenschaftliche Forschungsanwendungen

Hupehenin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung von steroidalalkaloiden verwendet.

Biologie: Untersucht für seine Rolle im Pflanzenstoffwechsel und in Mischkultur-Systemen.

Industrie: Wird bei der Herstellung von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Hupehenin entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. Es ist bekannt, dass es mit bestimmten Enzymen und Rezeptoren im Körper interagiert, was zu seinen hustenstillenden und schleimlösenden Wirkungen führt. Die genauen molekularen Mechanismen werden noch untersucht, aber es wird vermutet, dass sie die Modulation der Biosynthesewege von steroidalalkaloiden beinhalten .

Wirkmechanismus

Target of Action

Glutathionesulfonic acid primarily targets several enzymes, including Glutathione S-transferase Mu 4, Glutathione S-transferase A1, Glutathione S-transferase P in humans, and Glutathione S-transferase GstA in Escherichia coli . These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide array of substrates for the purpose of making toxins more water-soluble .

Mode of Action

Glutathionesulfonic acid interacts with its targets, the Glutathione S-transferases, to facilitate the detoxification process . This interaction results in the conjugation of glutathionesulfonic acid to various substrates, enhancing their solubility and facilitating their excretion from the body .

Biochemical Pathways

Glutathionesulfonic acid is involved in the glutathione metabolic pathway . This pathway plays a significant role in maintaining cellular redox homeostasis . Glutathionesulfonic acid, as a metabolite of glutathione, contributes to this balance by participating in various redox reactions . The downstream effects of these reactions include the detoxification of harmful substances and the prevention of excessive oxidation in the cellular environment .

Pharmacokinetics

It is known that glutathionesulfonic acid is a metabolite of glutathione , suggesting that its bioavailability may be influenced by the metabolic processes that produce it .

Result of Action

The molecular and cellular effects of Glutathionesulfonic acid’s action primarily involve the maintenance of redox balance and the detoxification of harmful substances . By interacting with its target enzymes, Glutathionesulfonic acid aids in the conjugation and subsequent excretion of various potentially harmful substrates . This contributes to the overall health and functioning of the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glutathionesulfonic acid. For instance, oxidative stress can affect the redox status of the cell, which in turn can influence the function and effectiveness of Glutathionesulfonic acid . Furthermore, the presence of certain toxins or harmful substances in the environment may increase the demand for Glutathionesulfonic acid’s detoxification functions .

Biochemische Analyse

Biochemical Properties

Glutathionesulfonic acid is involved in several biochemical reactions, primarily related to oxidative stress and detoxification. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glutathione transferase, which facilitates the conjugation of glutathione to various substrates, aiding in detoxification processes . Additionally, glutathionesulfonic acid modulates dopamine release, indicating its role in neurotransmission . These interactions highlight the compound’s importance in maintaining cellular homeostasis and protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of action of glutathionesulfonic acid involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and proteins, to exert its effects. For example, glutathionesulfonic acid can inhibit or activate enzymes involved in detoxification pathways, such as glutathione transferase . Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutathionesulfonic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that glutathionesulfonic acid can be formed during the analytical process, indicating its potential instability . Long-term exposure to glutathionesulfonic acid in in vitro or in vivo studies can lead to sustained changes in cellular function, particularly in the context of oxidative stress and detoxification.

Metabolic Pathways

Glutathionesulfonic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione transferase, which facilitates the conjugation of glutathione to various substrates . This interaction is crucial for the detoxification of harmful compounds and the maintenance of cellular homeostasis. Additionally, glutathionesulfonic acid can affect metabolic flux by modulating the activity of metabolic enzymes, thereby influencing the levels of various metabolites within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hupehenine can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from Fritillaria hupehensis using reverse-phase high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The mobile phase typically consists of methanol, water, and chloroform .

Industrial Production Methods

Industrial production of hupehenine often involves large-scale extraction from Fritillaria hupehensis bulbs. The bulbs are harvested at specific growth stages to maximize the yield of hupehenine and other steroidal alkaloids .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hupehenin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Hupehenin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Hupehenin modifizieren.

Substitution: Hupehenin kann Substitutionsreaktionen eingehen, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte sind verschiedene Derivate von Hupehenin, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Peimin

- Peiminine

- Peimisin

- Korseveridin

Einzigartigkeit

Hupehenin ist aufgrund seiner spezifischen isosteroiden Struktur und seiner starken hustenstillenden Eigenschaften einzigartig. Während ähnliche Verbindungen wie Peimin und Peiminine auch medizinische Eigenschaften aufweisen, trägt die unterschiedliche molekulare Struktur von Hupehenin zu seinem einzigartigen pharmakologischen Profil bei .

Eigenschaften

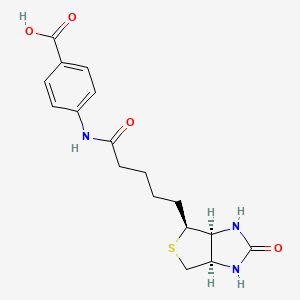

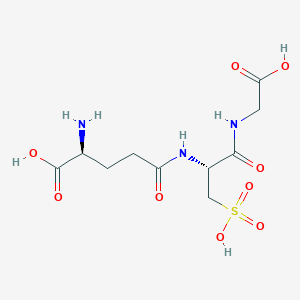

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWRMTHFAZVWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274401 | |

| Record name | Glutathionesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-07-7 | |

| Record name | Glutathionesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

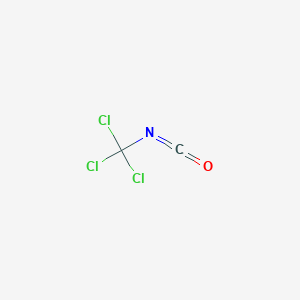

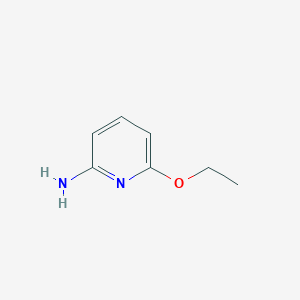

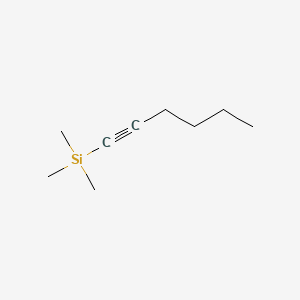

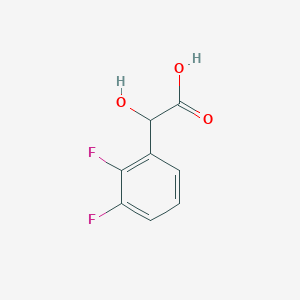

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.